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molecular formula C11H11BrN2 B8471932 2,3-Dihydro-6-bromo-7-methyl-1H-pyrrolo[1,2-a]benzimidazole

2,3-Dihydro-6-bromo-7-methyl-1H-pyrrolo[1,2-a]benzimidazole

Cat. No. B8471932
M. Wt: 251.12 g/mol
InChI Key: ZZEQVSOVJSFRMV-UHFFFAOYSA-N
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Patent
US05015742

Procedure details

To a solution of 1 q (5.81 mmol) of 22 in 30 mL of qlacial acetic acid, heated at 100°, was added 300 μl of bromine in 3 mL glacial acetic acid. After the addition, the reaction mixture was heated at 100°-110° C. for 4 hours. The cooled reaction mixture was diluted with I00 mL of water and neutralized with aqueous sodium bicarbonate. The product crystallized from solution as a light yellow solid. Yield upon drying the collected solid Was 1.37 g (88%). Recrystallization from chloroform/hexane afforded analytically pure 23: mp 167°-170° C.; TLC (chloroform/methanol, [90:10]), Rf =0.56, IR(KBr pellet), 2949, 2929, 1581, 1521, 1482, 1461, 1448, 1418, 1291, 872 cm-1 ; 1H NMR (dimethyl sulfoxide-d6) δ71, and 7.43 (2 H, 2× s, aromatic protons), 4.04 (2 H, t, J~7 Hz, C(1) methylene), 2.91 (2 H, t, J~7 Hz), C(3) methylene), 2.59 (2 H, quintet, J~7 Hz, C(2) methylene), 2.39 (3 H, s, 7-methyl); mass spectrum (EI mode) m/z 250 and 252 (P+, 79Br and P+, 81Br), 171 (P+ -Br). Anal. Calcd for C11H11BrN2.0.25 H2O: C, 51.47; H, 4.31; N, 10.91. Found: C, 51.56; H, 4.24; N, 10.78.
Name
Quantity
5.81 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[N:9]=[C:8]3[CH2:10][CH2:11][CH2:12][N:7]3[C:6]=2[CH:13]=1.[Br:14]Br.C(Cl)(Cl)Cl.CO.[K+].[Br-]>C(O)(=O)C.O.C(=O)(O)[O-].[Na+]>[Br:14][C:3]1[C:2]([CH3:1])=[CH:13][C:6]2[N:7]3[CH2:12][CH2:11][CH2:10][C:8]3=[N:9][C:5]=2[CH:4]=1 |f:2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
5.81 mmol
Type
reactant
Smiles
CC=1C=CC2=C(N3C(=N2)CCC3)C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
300 μL
Type
reactant
Smiles
BrBr
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 100°-110° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
The product crystallized from solution as a light yellow solid
CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
upon drying the collected solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from chloroform/hexane
CUSTOM
Type
CUSTOM
Details
afforded analytically pure 23

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(N3C(=N2)CCC3)C=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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